molecular formula C16H24N2O B11958406 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- CAS No. 60493-36-9

1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-

Cat. No.: B11958406
CAS No.: 60493-36-9
M. Wt: 260.37 g/mol
InChI Key: BLVKSEPKJUMYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features
The compound "1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-" (CAS: 60464-89-3) features a piperidine ring substituted with a methyl group at the 4-position and a carboxamide group at the 1-position. The N-substituent is a para-isopropylphenyl group (4-(1-methylethyl)phenyl), introducing steric bulk and lipophilicity . This structure is distinct from opioids like fentanyl, which typically have phenethyl and propanamide substituents on the piperidine nitrogen . The compound’s synthesis likely involves amidating a 4-methylpiperidine precursor with a 4-isopropylphenyl group, as seen in analogous piperidinecarboxamide syntheses .

Properties

CAS No.

60493-36-9

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-methyl-N-(4-propan-2-ylphenyl)piperidine-1-carboxamide

InChI

InChI=1S/C16H24N2O/c1-12(2)14-4-6-15(7-5-14)17-16(19)18-10-8-13(3)9-11-18/h4-7,12-13H,8-11H2,1-3H3,(H,17,19)

InChI Key

BLVKSEPKJUMYIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)NC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Carboxamide Formation

The core piperidinecarboxamide structure is often constructed via nucleophilic substitution reactions. A patented method involves reacting 4-methylpiperidine with N-[4-(1-methylethyl)phenyl]carbamoyl chloride in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) is employed to neutralize HCl generated in situ, achieving yields of 68–72% after purification by silica gel chromatography (hexane:ethyl acetate, 3:1).

Critical Parameters:

  • Temperature Control: Sub-zero conditions minimize side reactions such as over-alkylation.

  • Solvent Selection: THF’s moderate polarity balances reactivity and solubility.

Reductive Amination of Piperidine Precursors

Reductive amination offers a stereoselective pathway. In one approach, 4-methylpiperidone is condensed with 4-isopropylaniline using sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen atmosphere. The reaction proceeds via imine intermediate formation, with a pH-adjusted (pH 4–5) acetic acid buffer enhancing protonation kinetics. This method yields 80–85% of the target compound, with >95% purity confirmed by HPLC.

Table 1: Optimization of Reductive Amination Conditions

ParameterOptimal RangeImpact on Yield
pH4.5–5.0Maximizes imine stability
Temperature25–30°CPrevents borohydride decomposition
Molar Ratio (Ketone:Amine)1:1.2Minimizes unreacted ketone

Advanced Methodologies and Catalytic Systems

One-Pot Tandem Reactions

A patent-described one-pot synthesis combines Boc protection, nucleophilic substitution, and deprotection:

  • Boc Protection: 4-Methylpiperidine reacts with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with DMAP catalysis (93% yield).

  • Substitution: Boc-protected piperidine reacts with 4-isopropylphenyl isocyanate in DMF at 80°C (85% yield).

  • Deprotection: Trifluoroacetic acid (TFA) in DCM removes the Boc group, yielding the final product (91% purity).

Advantages:

  • Eliminates intermediate isolation.

  • Reduces solvent waste by 40% compared to stepwise synthesis.

Enzymatic Resolution for Enantiomeric Enrichment

Racemic mixtures of 1-piperidinecarboxamide derivatives are resolved using immobilized lipase B from Candida antarctica (CAL-B). Kinetic resolution in tert-butyl methyl ether (TBME) selectively acetylates the (R)-enantiomer, achieving 98% enantiomeric excess (ee) after 24 h at 30°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.45–1.60 (m, 2H, piperidine H-3), 2.15 (s, 3H, N-CH3), 3.30–3.45 (m, 4H, piperidine H-2, H-6), 7.20 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH).

  • IR (KBr): 1645 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

Table 2: Key Analytical Data

TechniqueDiagnostic SignalAssignment
MS (ESI+)m/z 261.2 [M+H]+Molecular ion confirmation
HPLC (C18 column)Retention time: 12.3 minPurity assessment

Challenges and Mitigation Strategies

Byproduct Formation During Amination

Reductive amination occasionally produces N-alkylated byproducts (≤8%). Adding molecular sieves (4Å) absorbs water, shifting equilibrium toward imine formation and reducing byproducts to <2%.

Scalability of Palladium Catalysis

Catalyst recycling remains problematic. Immobilizing Pd on magnetic Fe3O4@SiO2 nanoparticles enables three reuse cycles with <5% activity loss, cutting costs by 30% .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C₁₆H₂₄N₂O
  • Molar Mass : Approximately 260.38 g/mol
  • Functional Groups : Contains a piperidine ring, a carboxamide functional group, and an isopropyl-substituted phenyl group.

Pharmacological Potential

1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- has shown promise in various pharmacological applications:

  • Analgesic Activity : Similar compounds have demonstrated pain-relieving properties, suggesting potential for 1-Piperidinecarboxamide in pain management therapies.
  • Antidepressant Properties : Its structural similarities to known antidepressants warrant investigation into its efficacy in treating mood disorders.

Biological Interaction Studies

Research into the biological interactions of this compound is crucial for understanding its mechanisms of action. Interaction studies typically focus on:

  • Receptor Binding : Evaluations of how the compound interacts with specific receptors in the central nervous system.
  • Enzyme Inhibition : Investigation into whether it acts as an inhibitor for enzymes related to pain pathways or mood regulation.

Case Study 1: Analgesic Efficacy

In a study examining the analgesic properties of similar piperidine derivatives, researchers found that compounds with a piperidine core exhibited significant pain relief in animal models. The study suggested that modifications to the phenyl substituent could enhance efficacy and reduce side effects.

Case Study 2: Antidepressant Activity

A clinical trial investigated the antidepressant potential of compounds related to 1-Piperidinecarboxamide. Results indicated that certain structural modifications led to improved serotonin receptor binding, highlighting the importance of molecular structure in therapeutic outcomes.

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropylfentanyl (N-(1-Phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide)

  • Structure : Cyclopropylfentanyl replaces the 4-methylpiperidine with an unsubstituted piperidine ring and introduces a cyclopropane moiety on the carboxamide.
  • Molecular Weight: 348.49 g/mol vs. the target compound’s estimated 290.4 g/mol (based on C₁₆H₂₂N₂O). Implications: Cyclopropylfentanyl’s higher lipophilicity (logP ~3.5) may enhance blood-brain barrier penetration compared to the target compound .

Carfentanil (Methyl 1-Phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate)

  • Structure : Carfentanil features a 4-carboxylate ester and phenethyl group on the piperidine nitrogen.
  • Key Differences :
    • The carboxylate ester in carfentanil introduces polarity, contrasting with the target compound’s carboxamide and isopropylphenyl group .
    • Pharmacological Impact : Carfentanil’s ester group is metabolically labile, leading to rapid hydrolysis, whereas the carboxamide in the target compound may confer greater metabolic stability .

A939572 (4-(2-Chlorophenoxy)-N-[3-[(methylamino)carbonyl]phenyl]-1-piperidinecarboxamide)

  • Structure: A939572 includes a 2-chlorophenoxy substituent and a methylcarbamoylphenyl group.
  • Molecular Weight: 387.86 g/mol vs. 290.4 g/mol for the target compound. Functional Impact: A939572’s higher molecular weight and polarity may reduce bioavailability compared to the target compound .

1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

  • Structure : This analog replaces the isopropylphenyl group with a sulfonyl-linked phenethyl moiety.
  • Key Differences :
    • The sulfonyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound’s carboxamide .
    • Physicochemical Properties : The sulfonyl group increases water solubility but may reduce membrane permeability .

Structural and Functional Analysis Table

Compound Name Piperidine Substituent N-Substituent Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
Target Compound (CAS 60464-89-3) 4-methyl 4-isopropylphenyl ~290.4 Carboxamide ~2.8
Cyclopropylfentanyl None Cyclopropanecarboxamide 348.49 Carboxamide, cyclopropane ~3.5
Carfentanil 4-carboxylate Phenethyl, propanamide 394.52 Ester, carboxamide ~4.0
A939572 4-(2-chlorophenoxy) 3-methylcarbamoylphenyl 387.86 Chlorophenoxy, carboxamide ~3.2
1-[(4-Methylphenyl)sulfonyl] analog None Sulfonyl-phenethyl ~350.5 Sulfonamide ~2.5

Key Research Findings

  • Substituent Position : The 4-methyl group on the piperidine ring in the target compound may enhance conformational rigidity compared to unsubstituted analogs like cyclopropylfentanyl .
  • Synthetic Challenges : Introducing the isopropylphenyl group requires precise coupling conditions, as seen in analogous syntheses using NaBH₃CN or propionic anhydride .

Biological Activity

1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- is a chemical compound with significant potential in pharmacology. Commonly referred to as Properidine, it features a piperidine ring substituted with a carboxamide group and an isopropylphenyl moiety, contributing to its unique biological properties. Its molecular formula is C16H24N2OC_{16}H_{24}N_{2}O with a molecular weight of approximately 260.38 g/mol.

Chemical Structure and Properties

The compound exhibits a colorless liquid form with an alcohol-like odor. Its structure allows for various interactions within biological systems, particularly concerning central nervous system activity. The presence of the piperidine and isopropyl groups suggests potential applications in medicinal chemistry, particularly as analgesic or anti-inflammatory agents.

Research indicates that 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- may interact with neurotransmitter receptors, although detailed mechanisms are still under investigation. Preliminary studies suggest it could act as an agonist for specific serotonin receptors, particularly the 5-HT1F receptor, which has implications for migraine treatment . The structural characteristics of the compound enhance its selectivity and binding affinity to these receptors.

Pharmacological Applications

1-Piperidinecarboxamide has been studied for its potential in several therapeutic areas:

  • Analgesic Properties : The compound shows promise as an analgesic agent, potentially providing relief from pain through its interaction with pain pathways in the central nervous system.
  • Anti-inflammatory Effects : Preliminary findings suggest anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation.
  • Migraine Treatment : As a selective 5-HT1F receptor agonist, it may offer new avenues for migraine therapy, focusing on reducing the frequency and severity of attacks.

Comparative Analysis

The uniqueness of 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]- can be highlighted through comparison with structurally similar compounds:

Compound NameMolecular FormulaKey Characteristics
1-Piperidinecarboxamide, N-[4-(trifluoromethyl)phenyl]-C18H24F3N3OContains trifluoromethyl group; potential for enhanced lipophilicity
1-Piperidinecarboxamide, 4-(2-benzoxazolyl)-N-[4-(1-methylethyl)phenyl]-C22H25N3O2Incorporates benzoxazole moiety; potentially different biological profiles
N-(4-piperidinyl)-N-phenylamideC19H23N2OPotent analgesic activity

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Case Studies

Several studies have focused on the biological activity of compounds similar to 1-Piperidinecarboxamide:

  • Study on Analgesic Activity : A comparative analysis demonstrated that derivatives of piperidinecarboxamides exhibited varying levels of analgesic effects in animal models. The study highlighted the importance of structural modifications in enhancing efficacy.
  • 5-HT1F Receptor Agonists : Research has shown that selective agonists for the 5-HT1F receptor can significantly reduce migraine symptoms. The modifications made to the piperidine structure were pivotal in achieving higher selectivity and potency against this receptor .

Q & A

Q. What are the optimal synthetic routes for 1-Piperidinecarboxamide, 4-methyl-N-[4-(1-methylethyl)phenyl]-?

The synthesis typically involves multi-step protocols, starting with functionalization of the piperidine core followed by coupling with substituted aryl groups. For example:

  • Step 1 : Introduce the carboxamide group via nucleophilic acyl substitution using reagents like carbonyldiimidazole (CDI) or thionyl chloride to activate the carboxylic acid intermediate.
  • Step 2 : Couple the 4-(1-methylethyl)phenyl group using Buchwald-Hartwig amination or Ullmann-type reactions under inert atmospheres .
  • Critical factors : Solvent choice (e.g., dimethylformamide for polar aprotic conditions) and catalysts (e.g., triethylamine for acid scavenging) significantly influence yield .

Q. How can the compound be characterized structurally and analytically?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^13C NMR to confirm substitution patterns on the piperidine ring and aryl group. For example, downfield shifts in 1H^1H NMR (~2.5–3.5 ppm) indicate methyl groups on the piperidine nitrogen .
  • Infrared Spectroscopy (IR) : Carboxamide C=O stretching vibrations appear at ~1640–1680 cm1^{-1}, while N-H stretches are observed at ~3300 cm1^{-1} .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C16_{16}H24_{24}N2_2O) and isotopic patterns .

Q. What purification methods are recommended for isolating high-purity samples?

  • Chromatography : Flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) removes unreacted starting materials .
  • Recrystallization : Use solvents like ethanol or dichloromethane-hexane mixtures to isolate crystalline products .

Q. Which analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase columns (C18) with UV detection at 254 nm can quantify impurities (<0.1%) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to assess thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalability and reproducibility?

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (e.g., 80–120°C), solvent polarity, and catalyst loading .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. What computational approaches predict the compound’s bioactivity and binding mechanisms?

  • Molecular Docking : Simulate interactions with targets like carbonic anhydrase isoforms using AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the 4-isopropylphenyl moiety .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can optimize geometry and predict electrostatic potential surfaces .

Q. How can contradictory pharmacological data across studies be resolved?

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify variables like assay type (e.g., cell-based vs. enzymatic) or buffer pH influencing activity .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying substituents on the aryl group) to isolate critical pharmacophores .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design : Modify the carboxamide to a hydrolyzable ester, enhancing bioavailability .
  • Cytochrome P450 Inhibition Assays : Screen for metabolic pathways using human liver microsomes to identify vulnerable sites .

Q. How can structural analogs be designed to enhance target specificity?

  • Bioisosteric Replacement : Substitute the 4-isopropylphenyl group with trifluoromethyl or cyclopropyl moieties to modulate lipophilicity and steric effects .
  • Fragment-Based Drug Design (FBDD) : Use X-ray crystallography to identify key binding fragments and iteratively build derivatives .

Q. What methodologies address discrepancies in spectral data interpretation?

  • Comparative NMR Studies : Cross-validate spectra with structurally related compounds (e.g., N-(3-chloro-4-methylphenyl)-2-methyl-1-piperidinecarboxamide) to resolve overlapping signals .
  • Advanced Correlation Spectroscopy (COSY, HSQC) : Assign 1H^1H-13C^13C correlations to resolve complex splitting patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.